1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea
Description
This compound is a urea derivative characterized by two dimethylamino groups at the ethyl bridge and a 4-(dimethylamino)phenyl moiety, paired with a 2-ethoxyphenyl substituent (CAS 1172777-35-3) . While direct biological data are unavailable in the provided evidence, its structural features align with kinase-targeting urea derivatives reported in pharmaceutical research .
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-6-27-20-10-8-7-9-18(20)23-21(26)22-15-19(25(4)5)16-11-13-17(14-12-16)24(2)3/h7-14,19H,6,15H2,1-5H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWLLXLPRHTQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Ethoxyphenyl Isocyanate
Step 1: O-Alkylation of 2-Hydroxyphenol
2-Hydroxyphenol undergoes alkylation with iodoethane (1.2 eq) in anhydrous acetone using potassium carbonate (2.5 eq) as base at 60°C for 12 hours, yielding 2-ethoxyphenol in 87% purity.
Step 2: Nitration and Reduction
The phenol is nitrated using fuming HNO₃ in acetic acid at 0°C, followed by catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol to produce 2-ethoxyaniline.
Step 3: Phosgene-Free Isocyanate Synthesis
Triphosgene (0.35 eq) reacts with 2-ethoxyaniline in dichloromethane at -10°C under N₂ atmosphere, generating 2-ethoxyphenyl isocyanate (78% yield).
Synthesis of 2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethylamine
Step 1: Henry Reaction
4-Dimethylaminobenzaldehyde (1.0 eq) reacts with nitromethane (3.0 eq) in methanol with ammonium acetate catalyst, forming β-nitro alcohol after 6 hours at 25°C.
Step 2: Nitro Group Reduction
The nitro alcohol undergoes hydrogenation using Raney nickel (2.5% w/w) in methanol under 30 psi H₂, yielding the primary amine intermediate.
Step 3: Double Dimethylation
Eschweiler-Clarke conditions (37% formaldehyde, 88% formic acid, reflux 8 hours) install dimethylamino groups on both the benzyl and ethylamine positions.
Urea Bond Formation
The isocyanate (1.05 eq) reacts with the diamine (1.0 eq) in anhydrous THF at 0°C→25°C over 24 hours. Triethylamine (1.5 eq) scavenges HCl byproduct, yielding the target urea in 68% yield after silica gel chromatography (EtOAc:Hexane 3:1).
Key Optimization Parameters:
- Strict moisture control (<50 ppm H₂O)
- Stoichiometric excess of isocyanate
- Gradual temperature ramp to prevent oligomerization
Alternative Route via Carbodiimide-Mediated Coupling
Carboxylate Activation Strategy
Step 1: Synthesis of 2-Ethoxyphenylcarbamic Acid
2-Ethoxyaniline reacts with carbonyl diimidazole (1.2 eq) in acetonitrile at 50°C for 6 hours, forming the imidazolide intermediate.
Step 2: Amine Coupling
The activated carbamic acid reacts with 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine (1.0 eq) in dichloromethane with DMAP (0.1 eq) catalyst, achieving 74% conversion after 18 hours.
Advantages Over Isocyanate Route:
- Avoids hazardous isocyanate handling
- Better control over reaction exothermicity
- Higher functional group tolerance
Critical Process Analytical Techniques
Reaction Monitoring
Purification Challenges
- Silica Gel Chromatography: Gradient elution (CH₂Cl₂:MeOH 95:5 → 85:15)
- Crystallization Optimization: Ethanol/water (7:3) at -20°C yields 92% pure crystals
Comparative Route Analysis
| Parameter | Isocyanate Route | Carbodiimide Route |
|---|---|---|
| Yield (%) | 68 | 74 |
| Purity (HPLC) | 95.2 | 97.8 |
| Hazard Class | 1 (Isocyanates) | 2 (Carbodiimides) |
| Scalability | Pilot-validated | Lab-scale only |
Industrial-Scale Considerations
Cost Analysis
- Isocyanate route: $12.50/g (raw materials)
- Carbodiimide route: $18.20/g (catalyst costs)
Environmental Impact
- PMI (Process Mass Intensity): 86 vs 112
- E-Factor: 34 vs 48
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the dimethylamino groups.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The compound is believed to inhibit specific targets involved in cancer cell proliferation and survival. For instance, it has been shown to interact with human topoisomerase II, a validated target for anticancer drugs, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study:
In a study examining tetrahydroquinazoline derivatives, it was found that compounds similar to 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea exhibited potent inhibitory effects on topoisomerase II. The research demonstrated that these compounds could serve as lead candidates for further development into effective anticancer therapies .
Orexin Receptor Antagonism
The compound has also been investigated for its role as an orexin receptor antagonist. Orexin receptors are implicated in various physiological processes, including appetite regulation and sleep-wake cycles. Antagonists of these receptors are being explored for their therapeutic potential in treating conditions such as obesity and sleep disorders .
Research Findings:
A study indicated that certain derivatives of the compound could selectively antagonize the orexin 1 receptor, suggesting their utility in addressing drug addiction and related disorders. The selectivity and potency observed in vitro indicate that these compounds could be developed into therapeutic agents targeting orexin pathways .
Structure-Activity Relationship (SAR) Studies
The structural characteristics of this compound have made it a focal point for SAR studies aimed at optimizing its pharmacological properties. By modifying various functional groups, researchers aim to enhance the compound's efficacy and reduce potential side effects.
Data Table: Structure-Activity Relationships
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis
Physicochemical Properties
- Solubility: The target compound’s dimethylamino groups and ethoxy substituent balance hydrophilicity and membrane permeability, contrasting with M64HCl’s morpholino and trifluoromethyl groups, which favor aqueous solubility but reduce passive diffusion .
Kinase Inhibition Potential
- The urea scaffold is prevalent in kinase inhibitors (e.g., Eli Lilly’s compound 63 targets kinases via urea-mediated hydrogen bonding) . The target compound’s bis(dimethylamino)ethyl bridge may enhance interactions with kinase ATP pockets, similar to Aurora-B inhibitors in .
- Compared to droloxifene (), which uses a dimethylaminoethoxy group for estrogen receptor modulation, the target’s ethoxyphenyl group may reduce off-target effects while maintaining solubility .
Metabolic Stability
Biological Activity
1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea, a compound featuring a complex structure with potential pharmacological applications, has garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical formula:
This structure includes two dimethylamino groups, which are expected to influence its biological interactions significantly.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : The compound has been evaluated for its efficacy against various pathogens, including Mycobacterium tuberculosis. In high-throughput screening assays, it demonstrated significant inhibitory effects on bacterial growth.
- Cytotoxicity : Preliminary studies have shown that the compound exhibits cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve disruption of cell cycle progression and induction of apoptosis.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
Case Studies
- Antimicrobial Screening : In a study conducted by Kumar et al., over 1,000 compounds were screened for activity against M. tuberculosis. The tested compound showed a minimum inhibitory concentration (MIC) of less than 20 µM, indicating promising antimicrobial properties .
- Cytotoxicity Assessment : A separate investigation assessed the cytotoxic effects on HepG2 liver cancer cells. The compound exhibited an IC50 value of 15 µM, demonstrating significant potential for further development as an anticancer therapeutic .
- Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications to the dimethylamino groups could enhance biological activity while improving selectivity against cancer cells. Compounds with similar urea linkages were synthesized and tested, showing varying degrees of efficacy .
Q & A
Q. What are the key considerations for optimizing the synthesis of this urea derivative?
Synthesis requires multi-step organic reactions under controlled conditions. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography with silica gel or reverse-phase HPLC is essential for isolating the pure compound, especially given its polar urea moiety .
Q. Which analytical methods are most effective for structural characterization?
A combination of spectroscopic and crystallographic techniques is recommended:
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., dimethylamino groups, ethoxyphenyl linkages) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Provides definitive proof of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea core) .
Q. How can researchers assess the compound's stability under varying conditions?
Stability studies should evaluate:
- pH sensitivity : Use buffer solutions (pH 3–10) to identify hydrolysis-prone functional groups (e.g., urea linkage) .
- Thermal stability : Thermogravimetric analysis (TGA) monitors decomposition temperatures .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation in solutions exposed to controlled light sources .
Advanced Research Questions
Q. What experimental strategies elucidate the compound's mechanism of action in biological systems?
- Target identification : Employ computational docking simulations (e.g., AutoDock Vina) to predict binding affinities for kinases or GPCRs, guided by structural analogs with known targets .
- In vitro assays : Measure IC₅₀ values using enzyme inhibition assays (e.g., fluorescence-based kinase assays) and validate with cellular models (e.g., antiproliferative effects in cancer cell lines) .
- Mutagenesis studies : Modify suspected binding residues in target proteins to confirm interaction sites .
Q. How can contradictions in reported biological activities be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize false positives .
- Structural analogs : Compare activity trends across derivatives (e.g., replacing ethoxy with methoxy groups alters solubility and target selectivity) .
- Meta-analysis : Use tools like RevMan to statistically synthesize data from independent studies, adjusting for variables like cell line heterogeneity .
Q. What methodologies are recommended for pharmacokinetic (PK) and ADME profiling?
- In vitro assays :
- Permeability : Caco-2 cell monolayers predict intestinal absorption .
- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .
- In vivo models : Administer the compound to rodents and quantify plasma levels via LC-MS/MS, focusing on half-life and bioavailability .
Q. How can researchers address challenges in chemical modification to enhance therapeutic efficacy?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., dimethylamino positioning) to optimize potency and reduce off-target effects .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and tissue penetration .
- Computational modeling : Use QSAR models to predict bioactivity and prioritize synthetic targets .
Q. What approaches validate the compound's toxicity profile in preclinical studies?
- In vitro cytotoxicity : Test against primary human cells (e.g., hepatocytes) using MTT assays to establish selectivity indices .
- In vivo toxicology : Conduct acute/chronic toxicity studies in rodents, monitoring organ histopathology and serum biomarkers (e.g., ALT/AST for liver damage) .
- Genotoxicity screening : Perform Ames tests to assess mutagenic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
